molecular formula C6H6Cl3N B189551 2-Chloro-3-(chloromethyl)pyridine hydrochloride CAS No. 106651-82-5

2-Chloro-3-(chloromethyl)pyridine hydrochloride

Cat. No. B189551
CAS RN: 106651-82-5
M. Wt: 198.5 g/mol
InChI Key: BAGKULABRRMPMK-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a chemical compound used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Synthesis Analysis

The synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride involves the mixture of 2-methylpyridine and carbon tetrachloride. Sodium carbonate is added to this mixture and heated. When the temperature reaches 58-60°C, chlorine gas is introduced under light irradiation. The reaction endpoint is controlled by gas chromatography. After desolvation and distillation, the product is obtained by salting with hydrochloric acid .


Molecular Structure Analysis

The empirical formula of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . Its molecular weight is 164.03 .


Chemical Reactions Analysis

2-Chloro-3-(chloromethyl)pyridine hydrochloride is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Physical And Chemical Properties Analysis

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a colorless solid with a melting point of 125-126°C. It is insoluble in water but soluble in carbon tetrachloride and chloroform .

Mechanism of Action

Target of Action

2-Chloro-3-(chloromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals and plant growth regulators . It is an alkylating agent , which means it can introduce an alkyl group into other molecules, making it a key player in many chemical reactions.

Mode of Action

As an alkylating agent, 2-Chloro-3-(chloromethyl)pyridine hydrochloride can transfer its chloromethyl group to other molecules . This property is crucial in its role as an intermediate in the synthesis of various compounds. The exact mode of action can vary depending on the specific reaction it’s involved in.

Biochemical Pathways

The specific biochemical pathways affected by 2-Chloro-3-(chloromethyl)pyridine hydrochloride would depend on the final compound that it’s used to synthesize. As an intermediate, it’s involved in the synthesis of a variety of different compounds, each of which could affect different biochemical pathways .

Action Environment

The action of 2-Chloro-3-(chloromethyl)pyridine hydrochloride as a chemical intermediate would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors could affect the efficiency of the reactions it’s involved in.

Safety and Hazards

2-Chloro-3-(chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents. It is probably combustible . It is an analogue of nitrogen mustards and has been investigated for its mutagenicity .

Future Directions

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a key intermediate in the synthesis of plant growth regulators and medicines . Its future applications may include the development of new agrochemicals and pharmaceuticals.

Relevant Papers The papers retrieved provide valuable information about the synthesis, applications, and safety of 2-Chloro-3-(chloromethyl)pyridine hydrochloride . They highlight its use as a reagent in various chemical reactions and its potential for future applications in the agrochemical and pharmaceutical industries.

properties

IUPAC Name

2-chloro-3-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGKULABRRMPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627239
Record name 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(chloromethyl)pyridine hydrochloride

CAS RN

106651-82-5
Record name 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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